N-(4-Chlorophenethyl)thietan-3-amine
Description
N-(4-Chlorophenethyl)thietan-3-amine is a sulfur-containing heterocyclic compound featuring a thietane ring (a three-membered cyclic sulfide) with an amine group at the 3-position. The 4-chlorophenethyl substituent introduces aromatic and halogenated characteristics, which may enhance binding affinity to biological targets or influence metabolic stability.
Properties
Molecular Formula |
C11H14ClNS |
|---|---|
Molecular Weight |
227.75 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]thietan-3-amine |
InChI |
InChI=1S/C11H14ClNS/c12-10-3-1-9(2-4-10)5-6-13-11-7-14-8-11/h1-4,11,13H,5-8H2 |
InChI Key |
CMBKUQJIVCANMS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1)NCCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenethyl)thietan-3-amine typically involves the reaction of 4-chlorophenethylamine with a thietane precursor. One common method is the nucleophilic substitution reaction where 4-chlorophenethylamine reacts with a thietane derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like sodium hydride or potassium carbonate is used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorophenethyl)thietan-3-amine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Various amine derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
N-(4-Chlorophenethyl)thietan-3-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Chlorophenethyl)thietan-3-amine involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The thietane ring and the chlorophenethyl group contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural and Electronic Differences
The Schiff base analog (C₁₃H₈Cl₃N) lacks a sulfur atom but incorporates a conjugated imine bond, enabling metal coordination or redox activity .
Substituent Effects :
- The 4-chlorophenethyl group in the target compound provides a lipophilic aromatic moiety, contrasting with the 4-fluorobutyl chain in N-(4-fluorobutyl)thietan-3-amine (MW 163.26), which offers fluorinated hydrophobicity .
- Meta vs. para substitution: The 3-chlorophenethyl group in N-(3-Chlorophenethyl)-4-nitrobenzamide (MW ~304.45) may alter steric interactions compared to the para-substituted target compound .
Pharmacological and Industrial Relevance
Thietane Derivatives: The thietane ring’s strain and sulfur atom may enhance CNS penetration or enzyme inhibition, analogous to other strained heterocycles. The fluorobutyl analog’s ISO certification underscores its viability in drug development .
Schiff bases are versatile intermediates in organic synthesis, though their instability in vivo may limit therapeutic use compared to thietanes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
